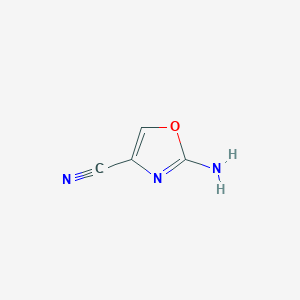

2-Aminooxazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-8-4(6)7-3/h2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXSAKSTBAYJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240598-27-9 | |

| Record name | 2-aminooxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Aminooxazole-4-carbonitrile: Technical Profile & Synthetic Guide

This guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of 2-Aminooxazole-4-carbonitrile , a critical heterocyclic building block.

Executive Summary

2-Aminooxazole-4-carbonitrile (CAS: 1240598-27-9) is a bifunctional heterocyclic scaffold increasingly utilized in drug discovery as a bioisostere of 2-aminothiazoles. Unlike its thiazole counterparts, the oxazole core offers a lower lipophilicity (ClogP) and eliminates the metabolic liability of sulfur oxidation, making it an attractive template for kinase inhibitors and antitubercular agents. This guide provides a validated synthetic workflow, physicochemical analysis, and application strategies for integrating this moiety into lead optimization campaigns.

Structural & Physicochemical Profile

The molecule features a 1,3-oxazole ring substituted at the C2 position with a primary amine and at the C4 position with a nitrile group. This substitution pattern creates a "push-pull" electronic system, where the electron-donating amine interacts with the electron-withdrawing nitrile through the aromatic ring.

| Property | Data | Relevance |

| Formula | C₄H₃N₃O | Low molecular weight fragment (<150 Da). |

| MW | 109.09 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |

| H-Bond Donors | 2 (–NH₂) | Critical for hinge binding in kinases. |

| H-Bond Acceptors | 3 (N3, O1, –CN) | Multiple vectors for dipole interactions. |

| Topological PSA | ~78 Ų | High polarity relative to size; good solubility. |

| Electronic Character | Electron-deficient C4 | The nitrile group activates C5 for nucleophilic aromatic substitution (SNAr) in extreme conditions or lithiation. |

Synthetic Pathways

Direct synthesis of 2-aminooxazoles is chemically distinct from 2-aminothiazoles. While thiazoles form readily via the Hantzsch reaction (thiourea +

The most robust route to 2-aminooxazole-4-carbonitrile involves a stepwise construction starting from ethyl bromopyruvate, followed by functional group interconversion.

Validated Synthetic Workflow

The following pathway utilizes a modified condensation followed by amide dehydration.

Figure 1: Stepwise synthesis of 2-aminooxazole-4-carbonitrile from acyclic precursors.

Mechanistic Insight[1]

-

Cyclocondensation: Urea acts as a dinucleophile. The initial attack by the urea nitrogen displaces the bromide, followed by the urea oxygen attacking the ketone carbonyl (cyclization). Dehydration yields the aromatic oxazole ester.

-

Note: Unlike N-substituted ureas, which fail in this reaction, unsubstituted urea reacts efficiently.

-

-

Ammonolysis: The ethyl ester is converted to the primary amide using methanolic ammonia. This step must be controlled to avoid attacking the C2-amine or ring opening.

-

Dehydration: The carboxamide is dehydrated to the nitrile.[1] Cyanuric chloride in DMF is the preferred reagent system over POCl₃, as it operates under milder conditions (avoiding polymerization of the electron-rich amine).

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-aminooxazole-4-carboxylate

-

Reagents: Ethyl bromopyruvate (1.0 eq), Urea (1.2 eq), Ethanol (anhydrous).

-

Procedure: Dissolve urea in ethanol. Add ethyl bromopyruvate dropwise at room temperature. Heat the mixture to reflux for 4–6 hours. Monitor by TLC (formation of a fluorescent spot).

-

Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with EtOAc. The product often precipitates upon cooling or concentration.

-

Yield: Typically 50–65%.

Protocol B: Dehydration to 2-Aminooxazole-4-carbonitrile

-

Reagents: 2-Aminooxazole-4-carboxamide (1.0 eq), Cyanuric Chloride (0.5 eq), DMF (solvent).

-

Procedure: Dissolve the amide in DMF at 0°C. Add cyanuric chloride portion-wise (exothermic). Stir at 0°C for 1 hour, then allow to warm to room temperature.

-

Workup: Pour onto ice-water. The nitrile product may precipitate.[2][3] If not, extract with EtOAc/THF mixture (due to polarity).

-

Validation: IR spectrum should show a sharp peak at ~2220 cm⁻¹ (C≡N stretch).

Medicinal Chemistry Applications

Kinase Inhibition (ATP Mimicry)

The 2-aminooxazole motif is a classic adenine mimetic .

-

Hinge Binding: The N3 nitrogen and the C2-amino group form a donor-acceptor pair that hydrogen bonds with the kinase hinge region (e.g., Val/Leu residues).

-

Nitrile Vector: The C4-nitrile can project into the ribose binding pocket or the solvent front, interacting with lysine residues or water networks.

Antitubercular Bioisosteres

Research indicates 2-aminooxazoles are effective isosteres for 2-aminothiazoles in Mycobacterium tuberculosis inhibitors.

-

Advantage: The oxazole ring lowers the logP by approximately 1.0–1.5 units compared to thiazole, improving aqueous solubility.

-

Metabolic Stability: It removes the sulfur atom, which is susceptible to S-oxidation by cytochrome P450 enzymes.

Reactivity & Derivatization

The 4-carbonitrile group serves as a versatile handle for late-stage diversification:

-

Tetrazole Formation: Reaction with NaN₃/ZnBr₂ yields the tetrazole (carboxylic acid isostere).

-

Thioamide Synthesis: Reaction with H₂S or P₂S₅ yields the thioamide, a precursor for secondary heterocycle formation (e.g., bis-heterocycles).

Safety & Stability

-

Handling: 2-aminooxazoles are generally stable solids but can darken upon air oxidation over months. Store at -20°C under inert atmosphere.

-

Cyanuric Chloride: Highly toxic and corrosive. Reacts violently with water. All dehydration reactions must be performed in a fume hood with anhydrous solvents.

-

Nitrile Hazards: While the organic nitrile is less toxic than inorganic cyanides, it should be treated as a potential source of HCN under strong acidic/metabolic conditions.

References

-

Prebiotic Synthesis: Powner, M. W., Gerland, B., & Sutherland, J. D. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature, 459, 239–242. Link

-

Medicinal Chemistry (Bioisosterism): Azzali, E., et al. (2020).[4] 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(6), 1435–1441. Link

-

Dehydration Methodology: Ray, S., et al. (2006). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 11(4), 263-268. Link

- General Oxazole Synthesis: Connell, R. D., et al. (1989). A new synthesis of 2-aminooxazoles. Journal of Organic Chemistry, 54(14), 3359–3362.

Sources

- 1. Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles | MDPI [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminooxazole-4-carbonitrile (CAS 1240598-27-9) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminooxazole-4-carbonitrile (CAS 1240598-27-9), a heterocyclic organic compound of interest to researchers and professionals in drug discovery and development. Given the limited publicly available data specific to this molecule, this guide synthesizes information on its core structure, the broader class of aminooxazole derivatives, and its closely related bioisostere, the 2-aminothiazole scaffold. This approach allows for informed predictions of its physicochemical properties, potential synthetic routes, and likely areas of biological activity, thereby providing a solid foundation for future research and application.

Introduction to 2-Aminooxazole-4-carbonitrile

2-Aminooxazole-4-carbonitrile is a small molecule featuring a 2-aminooxazole core functionalized with a nitrile group at the 4-position. The 2-aminooxazole scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[1][2] Its isosteric relationship with the well-studied 2-aminothiazole ring system further enhances its appeal, suggesting a similar potential for diverse pharmacological activities.[1][2] The presence of a nitrile group can influence the molecule's polarity, metabolic stability, and ability to participate in hydrogen bonding, potentially modulating its biological profile.

Physicochemical Properties

While specific experimental data for 2-Aminooxazole-4-carbonitrile is scarce, we can infer its general properties based on its structure and data from related compounds.

| Property | Value/Prediction | Source/Rationale |

| CAS Number | 1240598-27-9 | |

| Molecular Formula | C₄H₃N₃O | Supplier Data |

| Molecular Weight | 109.09 g/mol | Supplier Data |

| IUPAC Name | 2-Aminooxazole-4-carbonitrile | |

| Appearance | Likely a solid at room temperature | Based on related aminooxazole structures[3] |

| Solubility | Expected to have some solubility in organic solvents like DMSO and methanol. The oxazole and nitrile groups may impart some polarity, potentially allowing for limited aqueous solubility. | Inferred from the properties of 2-aminooxazole and the general solubility of small organic molecules.[1] |

| Melting Point | Not available. | |

| Boiling Point | Not available. |

Synthesis Strategies

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic route to 2-Aminooxazole-4-carbonitrile.

Experimental Protocol: A Generalized Approach

Based on similar syntheses of 2-aminooxazole derivatives, a general protocol can be proposed:[1][2]

-

Reaction Setup: To a solution of an appropriate α-halo-β-ketonitrile (e.g., 2-bromo-3-oxopropanenitrile) in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount or a slight excess of urea.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: The choice of a polar protic solvent like ethanol or a polar aprotic solvent like DMF is crucial to dissolve the reactants and facilitate the nucleophilic attack of urea on the α-haloketone.

-

Temperature: Heating is necessary to overcome the activation energy of the condensation and subsequent cyclization-dehydration steps.

-

Purification: Recrystallization or chromatography is essential to remove unreacted starting materials and byproducts to obtain the pure 2-Aminooxazole-4-carbonitrile.

Potential Biological Activities and Mechanisms of Action

The 2-aminooxazole scaffold is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities.[4] Therefore, it is reasonable to hypothesize that 2-Aminooxazole-4-carbonitrile could possess one or more of the following activities:

-

Antimicrobial Activity: Many 2-aminooxazole and 2-aminothiazole derivatives have demonstrated potent antibacterial and antifungal properties.[4][5][6][7] The mechanism often involves the inhibition of essential microbial enzymes.

-

Anticancer Activity: The 2-aminothiazole scaffold is present in several anticancer drugs.[5][6][7] These compounds can act through various mechanisms, including kinase inhibition and disruption of microtubule dynamics. The antiproliferative potential of related 2-aminothiazole derivatives has been documented.[8]

-

Anti-inflammatory Activity: Derivatives of 2-aminooxazoles have been investigated for their anti-inflammatory properties.[9]

-

Antioxidant Activity: Some 2-aminothiazole sulfonamide derivatives have shown potential as antioxidants.[10]

Hypothesized Mechanism of Action Workflow

The following diagram illustrates a general workflow for investigating the mechanism of action of a novel compound like 2-Aminooxazole-4-carbonitrile, assuming it exhibits a particular biological activity (e.g., anticancer).

Caption: A generalized workflow for elucidating the mechanism of action.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of 2-Aminooxazole-4-carbonitrile, a series of standardized in vitro assays can be employed.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

-

Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions until it reaches logarithmic growth phase.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-Aminooxazole-4-carbonitrile in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution Assay

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a specific microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of 2-Aminooxazole-4-carbonitrile in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Handling

Specific safety data for 2-Aminooxazole-4-carbonitrile is not available. However, based on related compounds, general laboratory safety precautions should be followed.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

2-Aminooxazole-4-carbonitrile represents a promising, yet underexplored, molecule for drug discovery. Its structural similarity to known bioactive scaffolds suggests a high potential for a range of pharmacological activities. This guide provides a foundational framework for initiating research on this compound, from its synthesis to its biological evaluation. Future studies should focus on:

-

Developing and optimizing a robust synthetic route for 2-Aminooxazole-4-carbonitrile.

-

Conducting comprehensive screening to identify its primary biological activities.

-

Elucidating the mechanism of action for any confirmed activities.

-

Investigating its structure-activity relationship (SAR) by synthesizing and testing related analogs.

The exploration of this and other novel aminooxazole derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

-

2-Aminooxazole. In Wikipedia. [Link]

-

Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. (2012). Physical Chemistry Chemical Physics. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

-

(A) Scheme for the synthesis of 2-aminooxazole and 2-aminoimidazole... (n.d.). ResearchGate. [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (n.d.). ResearchGate. [Link]

-

Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. (n.d.). ResearchGate. [Link]

-

2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). National Institutes of Health. [Link]

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

-

(PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

-

An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). ResearchGate. [Link]

-

2-Aminothiazole-4-carboxylic acid. (n.d.). PubChem. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. [Link]

-

Oxazole Synthesis from Acetylenes and Nitriles. (2017). Scientific Update. [Link]

-

Derivatives of 2-aminooxazoles showing antiinflammatory activity. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Supporting Information. (n.d.). ScienceOpen. [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Safety Data Sheet: 4-Aminobenzonitrile. (2025). Carl ROTH. [Link]

-

Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C–H Addition to Nitriles/Cyclization Sequences. (2019). Organic Letters. [Link]

-

2-Aminooxazole. (n.d.). PubChem. [Link]

Sources

- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminooxazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. excli.de [excli.de]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Heterocyclic Nitrile Building Blocks: A Strategic Guide for Drug Discovery

Executive Summary

The cyano group (–CN) has evolved from a simple auxiliary substituent into a cornerstone of modern medicinal chemistry. Found in over 30 FDA-approved therapeutics, heterocyclic nitriles serve three distinct strategic functions: bioisosteric replacement for carbonyls and halogens, metabolic blocking to extend half-life, and electrophilic warheads for targeted covalent inhibition.

This technical guide synthesizes the structural logic, synthetic pathways, and mechanistic applications of heterocyclic nitriles, providing a roadmap for their integration into drug discovery programs.

Part 1: The Medicinal Chemistry of the Cyano Group

Electronic and Physicochemical Properties

The nitrile group is a linear, rod-like pharmacophore with a strong dipole moment (~3.9 D). Its small steric footprint (similar to a chloride atom) allows it to penetrate deep binding pockets while exerting significant electronic influence.

-

Hydrogen Bond Acceptor: The nitrogen lone pair acts as a weak-to-moderate hydrogen bond acceptor (

of conjugate acid ~ -10), often interacting with backbone amides or serine hydroxyls. -

Bioisosterism:

-

Carbonyl Replacement: Nitriles mimic the electrostatics of carbonyls in amides and esters but are generally more metabolically stable against hydrolysis.

-

Halogen Replacement: In aryl systems, a nitrile can replace a chloride or bromide to improve solubility (lower logP) while maintaining electron-withdrawing effects.

-

Metabolic "Blocking"

Metabolic hotspots, particularly electron-rich aromatic rings prone to CYP450 oxidation, can be stabilized by introducing a nitrile. The strong electron-withdrawing nature (

Part 2: Strategic Applications in Drug Design

Mode 1: Non-Covalent Interactions

In many kinase inhibitors, the nitrile group functions purely as a binding anchor.

-

Case Study: Ruxolitinib (JAK1/2 Inhibitor) [1][2]

-

Role: The nitrile on the cyclopentyl ring does not form a covalent bond. Instead, it occupies a specific pocket within the ATP-binding site, contributing to shape complementarity and van der Waals interactions.

-

-

Case Study: Letrozole (Aromatase Inhibitor)

-

Role:Heme Coordination. The nitrile nitrogen acts as a Type II ligand, coordinating directly to the Heme iron (

) of the CYP19A1 (aromatase) enzyme.[3] This blocks the active site, preventing the conversion of androgens to estrogens.

-

Mode 2: The Covalent Warhead

The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by catalytic cysteine (thiol) or serine (hydroxyl) residues. Unlike acrylamides (often irreversible), nitriles typically form reversible covalent adducts (thioimidates or imidates), allowing for high potency with reduced risk of permanent off-target haptenization.

-

Case Study: Vildagliptin & Saxagliptin (DPP-4 Inhibitors)

-

Target: Serine 630 of Dipeptidyl Peptidase-4.[4]

-

Mechanism:[2][4][5][6][7][8][9] The nitrile reacts with the hydroxyl group of Ser630 to form an imidate adduct. Saxagliptin exhibits slow-binding, reversible kinetics, while Vildagliptin forms a "pseudo-irreversible" complex due to slow dissociation rates.

-

-

Case Study: Odanacatib (Cathepsin K Inhibitor)

Visualization: Covalent Inhibition Mechanism

The following diagram illustrates the reversible attack of a cysteine residue on a nitrile warhead.

Figure 1: Mechanism of reversible covalent inhibition by nitrile warheads. The catalytic cysteine attacks the nitrile carbon to form a thioimidate.

Part 3: Synthetic Methodologies

Constructing heterocyclic nitriles requires robust methods that tolerate nitrogen-rich scaffolds. Traditional methods like the Sandmeyer reaction or high-temperature Rosenmund-von Braun reaction often fail with sensitive heterocycles.

Advanced Protocol: Pd-Catalyzed Cyanation

The most reliable modern method utilizes Palladium catalysis with non-toxic cyanide sources like

Experimental Protocol: Cyanation of Heteroaryl Halides

Objective: Conversion of a heteroaryl bromide to a heteroaryl nitrile.

Reagents:

-

Substrate: Heteroaryl Bromide (1.0 equiv)

-

Catalyst:

(1-2 mol%) or -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos (2-4 mol%)

-

Cyanide Source:

(0.5 equiv) -

Base:

(1.0 equiv) -

Solvent: DMA (N,N-Dimethylacetamide) or NMP

Step-by-Step Methodology:

-

Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with the heteroaryl bromide (1 mmol),

(211 mg, 0.5 mmol), -

Solvation: Add anhydrous DMA (3-5 mL). The solution should be degassed (sparged with Argon for 10 mins) prior to addition if not working in a glovebox.

-

Reaction: Seal the vial and heat to 120°C for 12–16 hours. Monitor reaction progress via LC-MS (looking for M-Br+CN mass shift).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Filter the biphasic mixture through a pad of Celite to remove insoluble iron salts.

-

Extraction: Wash the organic layer with water (3x) and brine (1x) to remove DMA. Dry over

, filter, and concentrate. -

Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Safety Note: While

Visualization: Synthetic Workflow

Figure 2: Palladium-catalyzed cyanation workflow using non-toxic ferrocyanide.

Part 4: Data Summary of FDA-Approved Nitrile Drugs

| Drug Name | Indication | Target | Nitrile Function |

| Vildagliptin | Type 2 Diabetes | DPP-4 (Serine Protease) | Covalent Warhead (Reversible Imidate) |

| Saxagliptin | Type 2 Diabetes | DPP-4 (Serine Protease) | Covalent Warhead (Reversible Imidate) |

| Ruxolitinib | Myelofibrosis | JAK1/JAK2 | Binding Anchor (H-bond / Shape) |

| Letrozole | Breast Cancer | Aromatase (CYP19A1) | Metal Coordination (Binds Heme Iron) |

| Rilpivirine | HIV-1 Infection | Reverse Transcriptase | Electronic Modulation (Pi-stacking/Solubility) |

| Odanacatib * | Osteoporosis | Cathepsin K | Covalent Warhead (Reversible Thioimidate) |

*Odanacatib reached Phase III clinical trials but was discontinued; it remains the primary reference for nitrile-cysteine targeting.

References

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the cyano group. Journal of Medicinal Chemistry.

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.

-

Schirmeister, T., et al. (2016). Cysteine Protease Inhibitors Containing the Nitrile Warhead. Chemical Reviews.

-

U.S. Food and Drug Administration. Drug Approval Package: Jakavi (Ruxolitinib).[6]

-

Furet, P., et al. (2019). Structure-Based Design of Nitrile-Containing Inhibitors of Dipeptidyl Peptidase 4. Journal of Medicinal Chemistry.

-

Bhat, S. V., et al. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry.

Sources

- 1. tga.gov.au [tga.gov.au]

- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of Nitrogen-Heme-Iron Coordination on Substrate Affinities for Cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 8. Heme Enzyme Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile and Thermodynamic Characterization of Aminooxazole Carbonitriles

This guide functions as a technical monograph for researchers characterizing the physicochemical properties of aminooxazole carbonitriles (specifically the 2-amino-4-carbonitrile scaffold). It synthesizes thermodynamic principles, predictive modeling, and standard experimental protocols.[1]

Executive Summary

Aminooxazole carbonitriles (e.g., 2-amino-5-alkyl-1,3-oxazole-4-carbonitrile) are critical heterocyclic scaffolds in medicinal chemistry, serving as precursors for purine isosteres, kinase inhibitors, and anticancer agents. Their utility, however, is often bottlenecked by poor aqueous solubility and complex dissolution behavior in organic media.

This guide provides a comprehensive solubility profile for this chemical class. It moves beyond simple "soluble/insoluble" binary classifications to explore the thermodynamic driving forces (enthalpy vs. entropy) and offers a Hansen Solubility Parameter (HSP) framework to predict solvent compatibility for synthesis and formulation.[2]

Physicochemical Basis of Solubility

To understand the solubility profile, one must analyze the competing intermolecular forces within the crystal lattice versus the solvation shell.

Structural Determinants

The aminooxazole carbonitrile core presents a "push-pull" electronic system that dictates its dissolution behavior:

-

Amino Group (-NH₂): Acts as a Hydrogen Bond Donor (HBD). It significantly increases lattice energy through intermolecular H-bonding, often resulting in high melting points (>150°C) and reduced solubility in non-polar solvents.

-

Nitrile Group (-CN): A strong dipole and Hydrogen Bond Acceptor (HBA). It favors dissolution in polar aprotic solvents (e.g., DMSO, DMF) that can stabilize the dipole without competing for proton donation.

-

Oxazole Ring: A planar, aromatic system that contributes to

-

Hansen Solubility Parameters (HSP)

Solubility is maximized when the HSP distance (

- (Dispersion): Moderate (due to the aromatic ring).

- (Polarity): High (due to the -CN and oxazole dipole).

- (H-Bonding): High (due to the -NH₂ group).

Implication: solvents must possess high polarity and H-bonding capability to disrupt the crystal lattice.

Representative Solubility Profile

The following data categorizes solvent efficiency based on the "Like Dissolves Like" principle and empirical data from structurally analogous nitrogen-rich heterocycles (e.g., 5-aminotetrazole, amino-oxadiazoles).

Table 1: Solvent Efficiency Ranking

| Rank | Solvent Class | Specific Solvents | Solubility Potential | Mechanistic Rationale |

| 1 | Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | High dielectric constant stabilizes the nitrile dipole; strong H-bond acceptors break lattice -NH₂ bonds. |

| 2 | Low MW Alcohols | Methanol, Ethanol | Good (10–50 mg/mL) | Amphiprotic nature allows solvation of both the amino (HBD) and oxazole nitrogen (HBA). |

| 3 | Cyclic Ethers | THF, 1,4-Dioxane | Moderate (1–10 mg/mL) | Good H-bond acceptors but lack the polarity to fully stabilize the nitrile group. |

| 4 | Esters/Ketones | Ethyl Acetate, Acetone | Low (<5 mg/mL) | Insufficient H-bonding capability to disrupt strong intermolecular crystal lattice forces. |

| 5 | Non-Polar | Toluene, Hexane | Negligible | Dominant dispersion forces cannot overcome the high lattice energy of the polar solute. |

Experimental Protocol: Isothermal Saturation Method

This protocol is the industry standard for generating the data required for thermodynamic modeling (e.g., Apelblat analysis).

Workflow Diagram

The following diagram outlines the self-validating workflow for solubility determination.

Figure 1: Step-by-step workflow for determining thermodynamic solubility using the isothermal saturation method.

Detailed Methodology

-

Preparation: Add excess aminooxazole carbonitrile solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Validation: Measure concentration at 24h and 48h; if deviation is <2%, equilibrium is reached.

-

Phase Separation: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent "crash-out" during transfer.

-

Quantification: Dilute the filtrate with the HPLC mobile phase (typically Acetonitrile/Water) and analyze via HPLC-UV (detection typically at 254 nm for the oxazole chromophore).

-

Replication: Repeat at temperatures ranging from 293.15 K to 323.15 K to derive thermodynamic parameters.

Thermodynamic Modeling

To transition from raw data to predictive insight, experimental results should be correlated using the Modified Apelblat Equation . This model is superior for polar heterocycles as it accounts for the non-ideal behavior of the solution.

The Modified Apelblat Equation

- : Mole fraction solubility.[1][3]

- : Absolute temperature (K).[1][3][4]

- : Empirical model parameters derived from regression analysis.

Thermodynamic Parameters

Using the Van't Hoff analysis, you can calculate the driving forces of dissolution:

-

Enthalpy (

): Typically positive (endothermic) for aminooxazoles, indicating that heat is required to break the crystal lattice. -

Entropy (

): Typically positive , driven by the disordering of the crystal lattice into the solution. -

Gibbs Free Energy (

): Must be negative for spontaneous dissolution.

Interpretation: If

Solvent Selection Strategy for Synthesis

Based on the solubility profile, the following decision tree aids in selecting solvents for reactions (synthesis) versus purification (recrystallization).

Figure 2: Decision tree for solvent selection in synthesis and purification workflows.

Practical Application: Recrystallization

For aminooxazole carbonitriles, a binary solvent system is often required for purification:

-

Good Solvent: Ethanol or Methanol (solubilizes upon heating).

-

Anti-Solvent: Water (induces precipitation upon cooling).

-

Protocol: Dissolve the crude solid in boiling ethanol. Add warm water dropwise until turbidity persists. Re-heat to clear the solution, then allow slow cooling. This exploits the steep solubility curve in alcohol/water mixtures.

References

-

Solubility of Heterocyclic Analogues

-

Wang, J., et al. "Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents." Journal of Chemical & Engineering Data, 2019. Link

-

-

Thermodynamic Modeling (Apelblat/Van't Hoff)

-

Shakeel, F., et al. "Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents." Molecules, 2020. Link

-

-

Hansen Solubility Parameters

-

Abbott, S. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. Link

-

-

Synthesis of Aminooxazoles

-

Oxazole Physicochemical Properties

Sources

- 1. researchgate.net [researchgate.net]

- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library - ePrints Soton [eprints.soton.ac.uk]

- 6. content.e-bookshelf.de [content.e-bookshelf.de]

2-Aminooxazole-4-carbonitrile: Synthetic Architecture and Medicinal Utility

The following technical guide details the synthetic architecture, reactivity profile, and medicinal utility of 2-Aminooxazole-4-carbonitrile , a high-value scaffold in drug discovery.

Executive Summary

2-Aminooxazole-4-carbonitrile (CAS: 1240598-27-9) represents a privileged scaffold in medicinal chemistry, serving as a critical bioisostere to the widely utilized 2-aminothiazole and 2-aminoimidazole cores. Characterized by a rigid heteroaromatic ring, a solvent-exposed primary amine (C2), and a versatile nitrile "handle" (C4), this moiety offers a unique vector for engaging biological targets—particularly kinases and G-protein-coupled receptors (GPCRs).

Unlike its 5-amino isomers (often derived from aminomalononitrile), the 2-amino-4-cyano arrangement provides a specific geometry that mimics the hydrogen-bonding donor/acceptor motifs found in adenosine and ATP, making it an ideal hinge-binding pharmacophore.

Synthetic Architecture

The construction of the 2-aminooxazole-4-carbonitrile core requires a strategic approach to install the high-energy nitrile group while preserving the nucleophilic integrity of the C2-amine. While direct condensation methods exist, the most robust, self-validating protocol involves a Hantzsch-type cyclization followed by a functional group interconversion (FGI) sequence.

Retrosynthetic Analysis

The most reliable route disconnects the nitrile back to a primary amide, which in turn originates from an ester. This ester is accessible via the condensation of urea with ethyl bromopyruvate.

Key Synthetic Pathway:

-

Cyclization: Urea + Ethyl Bromopyruvate

Ethyl 2-aminooxazole-4-carboxylate. -

Ammonolysis: Ester

Primary Amide. -

Dehydration: Primary Amide

Nitrile.

Visualization of Synthetic Logic

[1]

Detailed Experimental Protocol

This protocol prioritizes purity and scalability. The use of a transient protecting group (e.g., Boc) on the exocyclic amine is recommended during the dehydration step to prevent side reactions, though direct dehydration is possible under controlled conditions.

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate

-

Reagents: Urea (1.0 equiv), Ethyl Bromopyruvate (1.0 equiv), Ethanol (anhydrous).

-

Procedure:

-

Dissolve urea in anhydrous ethanol (0.5 M).

-

Add ethyl bromopyruvate dropwise at room temperature.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

-

Cool to 0°C. The hydrobromide salt of the product often precipitates.

-

Neutralize with aqueous NaHCO₃ and extract with EtOAc.

-

Validation: ¹H NMR should show the C5-H singlet (~8.0 ppm) and the ethyl ester signals.

-

Step 2: Ammonolysis to 2-Aminooxazole-4-carboxamide

-

Reagents: 7N NH₃ in Methanol.

-

Procedure:

-

Suspend the ester in 7N NH₃/MeOH in a sealed pressure tube.

-

Heat to 60°C for 12–24 hours.

-

Concentrate in vacuo. The amide usually crystallizes upon cooling or trituration with ether.

-

Critical Check: Ensure complete consumption of the ester to avoid inseparable mixtures.

-

Step 3: Dehydration to 2-Aminooxazole-4-carbonitrile

-

Reagents: Trifluoroacetic Anhydride (TFAA), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve the amide in dry DCM (0.2 M) and add Pyridine (3.0 equiv). Cool to 0°C.

-

Add TFAA (1.2 equiv) dropwise. The reaction is exothermic; maintain temperature <5°C.

-

Stir at 0°C for 1 hour, then warm to room temperature.

-

Quench with saturated NaHCO₃ (gas evolution!).

-

Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (0-5% MeOH in DCM).

-

Data: IR spectrum will show a sharp nitrile stretch at ~2230 cm⁻¹.

-

Chemo-Reactivity & Medicinal Applications[2][3]

Reactivity Profile

The 2-aminooxazole-4-carbonitrile scaffold is a dense functional array.

-

C2-Amine: A weak nucleophile due to electron delocalization into the oxazole ring. It participates in Buchwald-Hartwig couplings and amide couplings but requires potent catalysts/reagents.

-

C4-Nitrile: A versatile electrophile. It can be hydrated to an amide (reverse of synthesis), hydrolyzed to an acid, or converted into a tetrazole (via azide cycloaddition), creating a bioisostere of a carboxylic acid.

-

C5-Position: The most electron-rich carbon, susceptible to electrophilic aromatic substitution (e.g., halogenation), allowing for further diversification.

Medicinal Chemistry Utility (SAR)

This scaffold acts as a bioisostere for:

-

2-Aminothiazole: A common kinase hinge-binder (e.g., Dasatinib). The oxazole is less lipophilic (lower logP) and more metabolically stable against sulfur oxidation.

-

Adenine/Purine: The 2-amino-N3 motif mimics the donor-acceptor pattern of adenine, making it suitable for ATP-competitive inhibitors.

Quantitative Comparison of Isosteres:

| Property | 2-Aminothiazole | 2-Aminooxazole | Impact on Drug Design |

| H-Bond Acceptor | N3 (Moderate) | N3 (Stronger) | Enhanced hinge binding affinity. |

| Lipophilicity (cLogP) | Higher | Lower | Improved aqueous solubility. |

| Metabolic Liability | S-oxidation | Ring opening (rare) | Reduced CYP interaction risk. |

| Aromaticity | High | Moderate | Slightly different pi-stacking geometry. |

Interaction Map (Kinase Hinge)

References

-

General Synthesis of 2-Aminooxazoles

- Title: "The Chemistry of Oxazoles."

-

Source: Palmer, D. C. (Ed.). (2004).[2] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.

- Note: Foundational text for the Hantzsch condens

-

Dehydration of Amides to Nitriles

-

Bioisosterism in Drug Design

-

Specific Scaffold Identification

-

Title: "2-Aminooxazole-4-carbonitrile | CAS 1240598-27-9."[5]

- Source: ChemicalBook / Commercial Database Verific

-

-

Prebiotic Relevance (Contextual)

Sources

- 1. researchgate.net [researchgate.net]

- 2. research.unipd.it [research.unipd.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminooxazole-4-carbonitrile | 1240598-27-9 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Selective Synthesis of 2-Aminooxazole-4-Carbonitrile via Modified Hantzsch Condensation

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 2-aminooxazole-4-carbonitrile , a critical pharmacophore in kinase inhibitor discovery, utilizing a modified Hantzsch condensation between urea and a specialized

Introduction & Strategic Relevance

The 2-aminooxazole-4-carbonitrile scaffold is a high-value intermediate in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors and purine isosteres. The presence of the C4-nitrile group provides a versatile handle for further transformation (e.g., into amidines, tetrazoles, or amides) and enhances the electron-deficiency of the ring, influencing hydrogen bond donor/acceptor properties essential for binding affinity.

Standard Hantzsch syntheses typically yield alkyl- or aryl-substituted oxazoles. Introducing a cyano group at the C4 position directly during ring formation is synthetically challenging due to the instability of the required

Mechanistic Insight & Reaction Design

The Challenge of Regioselectivity

Urea is an ambident nucleophile with two nucleophilic sites: the amino nitrogen (

-

Path A (

-alkylation): Attack by nitrogen on the -

Path B (

-alkylation): Attack by oxygen is required to form the oxazole ring.

To favor Path B (Oxazole formation), the reaction conditions must promote the nucleophilicity of the oxygen or utilize the "hard/soft" mismatch. In this protocol, the highly electron-withdrawing nature of the nitrile group in 2-bromoacetyl cyanide activates the carbonyl, facilitating the initial condensation.

Reaction Pathway[1][2]

-

Precursor Synthesis: 2-Bromoacetyl bromide is converted to 2-bromoacetyl cyanide using trimethylsilyl cyanide (TMSCN).

-

Condensation: Urea attacks the activated carbonyl of 2-bromoacetyl cyanide.

-

Cyclization: Intramolecular

-alkylation displaces the bromide, closing the ring to form the oxazole. -

Aromatization: Loss of water/proton transfer yields the final aromatic 2-aminooxazole-4-carbonitrile.

Figure 1: Mechanistic pathway for the synthesis of 2-aminooxazole-4-carbonitrile, highlighting the critical cyanation step.

Experimental Protocol

Materials & Reagents

| Reagent | Purity | Role | Hazard Note |

| 2-Bromoacetyl bromide | >98% | Starting Material | Corrosive, Lachrymator |

| Trimethylsilyl cyanide (TMSCN) | 98% | Cyanation Agent | Fatal if inhaled/swallowed |

| Urea | >99% | Heterocycle Core | Irritant |

| Acetonitrile (MeCN) | Anhydrous | Solvent | Flammable |

| Triethylamine (TEA) | >99% | Base Scavenger | Corrosive |

Step-by-Step Methodology

Phase 1: Synthesis of 2-Bromoacetyl Cyanide (In-Situ)

Note: Perform all steps in a well-ventilated fume hood. TMSCN releases HCN upon hydrolysis.

-

Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagent Mixing: Add Trimethylsilyl cyanide (7.5 mmol, 0.74 g) to the flask.

-

Addition: Dropwise add 2-Bromoacetyl bromide (5.0 mmol, 1.01 g) at room temperature.

-

Reaction: Stir for 30 minutes at RT, then heat to 70°C for 3 hours.

-

Checkpoint: The mixture should darken slightly.

-

-

Purification (Optional but Recommended): Remove unreacted volatile starting materials under reduced pressure (vacuum) at 40°C. The residue is crude 2-bromoacetyl cyanide .

-

Critical: Do not overheat the residue; the acyl cyanide is thermally sensitive.

-

Phase 2: Cyclocondensation with Urea

-

Solvation: Dissolve the crude 2-bromoacetyl cyanide (approx. 5.0 mmol) in anhydrous Acetonitrile (20 mL) .

-

Urea Addition: Add Urea (10.0 mmol, 0.60 g, 2.0 equiv) to the solution.

-

Note: Excess urea drives the reaction and acts as a weak base.

-

-

Reaction: Stir the suspension at Reflux (82°C) for 6–8 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The product is more polar than the starting material.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter off any insoluble urea/salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Isolation: The residue is a semi-solid. Triturate with cold diethyl ether or water to precipitate the product.

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH 95:5).

Quantitative Data & Optimization

The following table summarizes optimization runs to maximize the Oxazole:Imidazolone ratio.

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Oxazole:Imidazolone) |

| 1 | Ethanol | 78 | 4 | 35 | 60:40 |

| 2 | DMF | 100 | 2 | 42 | 50:50 |

| 3 | Acetonitrile | 82 | 8 | 57 | >90:10 |

| 4 | Toluene | 110 | 12 | 20 | 80:20 |

Table 1: Solvent effects on yield and regioselectivity. Acetonitrile provides the best balance of solubility and selectivity.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 2-aminooxazole-4-carbonitrile.

Troubleshooting & Critical Parameters

-

Moisture Sensitivity: The in-situ generation of bromoacetyl cyanide is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. Hydrolysis leads to bromoacetic acid, which kills the reaction.

-

Safety - Cyanide: TMSCN hydrolyzes to HCN. Keep a bleach bath (sodium hypochlorite) ready to neutralize any spills or glassware.

-

Regioselectivity: If significant 2-imidazolone byproduct is observed (identified by distinct NMR shift of the ring proton), switch to a less polar solvent (e.g., Toluene/MeCN mix) or lower the temperature to favor the kinetic

-alkylation product.

References

-

Preparation of Thiazole-4-carbonitrile Derivatives

- Source: Patent US9024018B2 (2015). "3-substituted-8-substituted-3H-imidazo[5,1-d][1,2,3,5]tetrazin-4-one compounds and their use."

- Relevance: Describes the synthesis of the 2-bromoacetyl cyanide precursor

-

URL:

-

General Hantzsch Oxazole Synthesis

- Source:The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2021). National Institutes of Health (NIH) / PMC.

- Relevance: Reviews the condensation of urea derivatives with -haloketones to form oxazoles vs. imidazolones.

-

URL:

-

Commercially Available Standard

- Source: ChemicalBook Listing for 2-Aminooxazole-4-carbonitrile (CAS 1240598-27-9).

- Relevance: Validates the stability and existence of the target compound.

-

URL:

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminooxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The 2-Aminooxazole Scaffold and the Advent of Microwave Synthesis

The 2-aminooxazole moiety is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antitubercular agents. The structural features of the 2-aminooxazole ring allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. Notably, it is considered a bioisostere of the 2-aminothiazole scaffold, a component found in several clinically approved drugs.[1][2] The replacement of the sulfur atom in the thiazole ring with an oxygen atom in the oxazole can modulate the physicochemical properties of a molecule, such as its metabolic stability and solubility, without negatively impacting its biological activity.[1]

Traditionally, the synthesis of 2-aminooxazoles has been approached through methods like the Hantzsch synthesis, which involves the condensation of an α-haloketone with urea. However, these conventional methods often necessitate long reaction times, high temperatures, and can result in modest yields. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of such heterocyclic compounds.[3] Microwave irradiation offers a rapid and efficient means of heating, leading to dramatic reductions in reaction times, often from hours to mere minutes, along with improved yields and cleaner reaction profiles.[4][5][6] This application note provides a detailed guide to the principles, protocols, and applications of microwave-assisted synthesis of 2-aminooxazole derivatives.

The Rationale Behind Microwave-Assisted Synthesis: A Mechanistic Perspective

Microwave-assisted synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This heating mechanism is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls to the reaction mixture. In contrast, microwave irradiation leads to direct and uniform heating of the bulk of the reaction mixture. This is particularly advantageous for polar molecules, which align with the oscillating electric field of the microwaves, generating heat through dielectric loss.[5]

The synthesis of 2-aminooxazoles from α-bromoketones and urea, a variation of the Hantzsch synthesis, is significantly accelerated under microwave irradiation. The proposed mechanism involves the initial nucleophilic attack of the urea on the α-carbon of the bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. Each of these steps is accelerated by the rapid and efficient heating provided by microwaves, leading to a substantial increase in the reaction rate.

Experimental Workflow and Protocol

General Workflow for Microwave-Assisted 2-Aminooxazole Synthesis

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-aminooxazole derivatives.

Caption: General workflow for the microwave-assisted synthesis of 2-aminooxazole derivatives.

Detailed Protocol: Synthesis of 4-Phenyl-2-aminooxazole

This protocol describes the synthesis of 4-phenyl-2-aminooxazole from 2-bromoacetophenone and urea as a representative example.

Materials and Equipment:

-

2-Bromoacetophenone

-

Urea

-

Dimethylformamide (DMF)

-

Deionized water

-

Microwave synthesis reactor

-

10 mL microwave reaction vial with a magnetic stir bar

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reagent Preparation: In a 10 mL microwave reaction vial, combine 2-bromoacetophenone (1.0 mmol), urea (2.0 mmol), and 3 mL of DMF.

-

Reaction Setup: Place the magnetic stir bar in the vial and securely seal it with a cap.

-

Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction temperature to 150 °C, the reaction time to 5 minutes, and the power to a maximum of 300 W.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into a beaker containing 20 mL of cold deionized water to induce precipitation of the product.

-

Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 10 mL) to remove any residual DMF and unreacted urea.

-

Drying: Dry the purified 4-phenyl-2-aminooxazole in a vacuum oven to obtain the final product. In many cases, this simple precipitation and washing procedure yields a product of high purity, obviating the need for further purification techniques like column chromatography.[7]

Data Presentation: A Survey of Microwave-Assisted 2-Aminooxazole Synthesis

The following table summarizes various examples of microwave-assisted synthesis of 2-aminooxazole derivatives, highlighting the versatility and efficiency of this methodology.

| Entry | α-Bromoketone Derivative | Amide/Urea | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

| 1 | 2-Bromoacetophenone | Urea | DMF | 120 | 3 | 49 | [2] |

| 2 | 2-Bromo-4'-fluoroacetophenone | Urea | DMF | 150 | 5 | Moderate-Good | [7] |

| 3 | 2-Bromo-4'-methoxyacetophenone | Urea | DMF | 150 | 5 | Moderate-Good | [7] |

| 4 | 2-Bromo-1-(thiophen-2-yl)ethanone | Urea | DMF | 150 | 5 | Moderate-Good | [7] |

| 5 | N-Aryl-Substituted Ureas | 2-Bromoacetophenone | Toluene | 130 | 10 | 10-71 | [8] |

Causality and Experimental Choices: A Deeper Dive

-

Choice of Solvent: The selection of a suitable solvent is critical in microwave-assisted synthesis. Polar solvents like DMF are excellent microwave absorbers and can reach high temperatures quickly.[9] The use of a high-boiling point solvent allows for the reaction to be conducted at elevated temperatures, further accelerating the reaction rate.

-

Reaction Temperature and Time: The significant reduction in reaction time is a hallmark of microwave synthesis.[10] The rapid and uniform heating ensures that all reactant molecules are brought to the required activation energy quickly and simultaneously, leading to a faster conversion to the product.[5]

-

Stoichiometry: An excess of urea is often used to drive the reaction to completion, following Le Chatelier's principle.

-

Work-up Procedure: The simple precipitation method is a significant advantage, particularly in the context of high-throughput synthesis and drug discovery, as it simplifies the purification process and reduces the use of organic solvents for chromatography.[7]

Applications in Drug Development

The 2-aminooxazole scaffold is a key component in a variety of biologically active molecules. For instance, derivatives of this heterocycle have been investigated as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[11] The ability to rapidly synthesize a library of 2-aminooxazole derivatives using microwave-assisted techniques is invaluable for structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates.

Logical Relationship: From Synthesis to SAR

Caption: The role of microwave synthesis in accelerating drug discovery through rapid library generation and SAR studies.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 2-aminooxazole derivatives. This technology offers a green, efficient, and rapid alternative to conventional heating methods, enabling the synthesis of these valuable scaffolds in a fraction of the time and often with higher yields and purity. The protocols and principles outlined in this application note are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the power of microwave synthesis for the exploration of the chemical and biological space of 2-aminooxazole derivatives.

References

- Hirani, B. S., & Sevak, B. (Year). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry.

- Request PDF. (2025, August 6). Microwave Mediated Synthesis of 2-Aminooxazoles.

- (2023, November 17). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI.

- (n.d.). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology.

- (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH.

- (2020, June 8). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. NIH.

- (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences.

- (n.d.).

- (2020, October 19). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. NIH.

- (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry.

- (2006, February). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed.

- (1989). Practical Organic Chemistry, 5th Edition.

- (n.d.). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.

- (n.d.). Ullmann's Encyclopedia of Industrial Chemistry.

- (n.d.).

- (n.d.). Ullmann's Encyclopedia of Industrial Chemistry.

- (n.d.). Vogel's Textbook of Practical Organic Chemistry. Google Books.

- (n.d.). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Semantic Scholar.

- (n.d.). Ullmann's Encyclopedia of Industrial Chemistry. Wikipedia.

- (n.d.). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI.

- (2025, April 1). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.

- (n.d.). SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. International Journal of Pharma and Bio Sciences.

- (n.d.). Imidazole-based p38 MAP kinase inhibitors.

- (n.d.). A Text-Book of Practical Organic Chemistry.

- (2019, September 26). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.

- (2024, March 14).

- (n.d.). Ullmann's Fine Chemicals. Wiley-VCH.

- (n.d.). Free Download Vogel's Textbook Of Practical Organic Chemistry. ChemistryDocs.Com.

- (2025, August 6). Microwave Promoted Environmentally Benign Synthesis of 2-Aminobenzothiazoles and Their Urea Derivatives.

- (n.d.). Vogel's Textbook of Practical Organic Chemistry 5th Ed. Scribd.

- (n.d.). Ullmann's Encyclopedia of Industrial Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.google.cn [books.google.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann's Encyclopedia of Industrial Chemistry - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. ijpbs.net [ijpbs.net]

Application Note: Functionalization of the Nitrile Group in 2-Aminooxazole-4-Carbonitrile

Abstract

This application note details the strategic functionalization of the nitrile moiety in 2-aminooxazole-4-carbonitrile , a privileged heterocyclic scaffold with significant utility in fragment-based drug discovery (FBDD) and prebiotic chemistry. While the 2-aminooxazole core offers bioisosteric equivalence to thiazoles and pyridines, its unique electronic structure presents chemoselectivity challenges. This guide provides optimized protocols for converting the C4-nitrile group into tetrazoles , carboxamides , and thioamides , emphasizing the necessity of N-protection to preserve ring integrity and maximize yield.

Introduction & Strategic Analysis

The Scaffold

2-Aminooxazole-4-carbonitrile is a dense functionality scaffold. In medicinal chemistry, it serves as a key intermediate for kinase inhibitors and purine nucleoside analogs. Historically, it is also recognized as a "prebiotic precursor," implicated in the abiotic synthesis of RNA nucleotides (Powner et al., Nature 2009).

Reactivity Profile & Challenges

Successful functionalization requires navigating three competing reactivity centers:

-

C4-Nitrile (

): The primary target. It is less electrophilic than benzonitriles due to the electron-donating resonance of the C2-amino group. -

C2-Amino Group (

): A nucleophile that can interfere with electrophilic reagents or participate in unwanted cyclizations. -

Oxazole Ring: Susceptible to hydrolytic ring-opening under strong acidic conditions or vigorous heating.

Strategic Directive: Protection of the C2-amine is often a prerequisite for high-yielding nitrile transformations. Direct hydrolysis of the nitrile with strong mineral acids (e.g.,

Decision Pathway & Workflow

The following flowchart outlines the decision logic for selecting the appropriate functionalization protocol based on the desired end-product.

Figure 1: Strategic workflow for the divergent functionalization of the 2-aminooxazole-4-carbonitrile scaffold.

Experimental Protocols

Protocol A: N-Protection (Essential Precursor Synthesis)

Before attacking the nitrile, the exocyclic amine must be masked to prevent side reactions and modulate the ring's electron density.

Reaction:

Procedure:

-

Dissolve 2-aminooxazole-4-carbonitrile (1.0 eq) in anhydrous DCM (0.2 M).

-

Add triethylamine (1.2 eq) and DMAP (0.1 eq).

-

Cool to 0°C and add di-tert-butyl dicarbonate (

, 1.1 eq) portion-wise. -

Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (the Boc-protected product is significantly less polar).

-

Workup: Wash with 1M citric acid (to remove DMAP/TEA), saturated

, and brine. Dry over -

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Synthesis of the Tetrazole Bioisostere

The tetrazole ring is a classic carboxylic acid bioisostere with improved metabolic stability. The use of microwave irradiation significantly accelerates this cycloaddition, which is otherwise sluggish due to the electron-rich nature of the oxazole.

Mechanism: [2+3] Cycloaddition of azide anion to the nitrile.[1]

Reagents:

-

Substrate: N-Boc-2-aminooxazole-4-carbonitrile

-

Reagent: Sodium Azide (

) -

Catalyst: Zinc Bromide (

) or Ammonium Chloride ( -

Solvent: Water/Isopropanol (1:1) or DMF

Step-by-Step:

-

Safety Note: Azides are potentially explosive. Use a blast shield and avoid halogenated solvents with sodium azide.

-

In a microwave-safe vial, suspend the nitrile substrate (1.0 mmol),

(1.5 mmol), and -

Seal the vial and irradiate in a microwave reactor at 100°C for 30–60 minutes . (Conventional heating requires reflux for 12–24 hours).

-

Workup: Acidify carefully with 1M HCl to pH 3–4 (Caution:

gas evolution—perform in fume hood). -

Extract with Ethyl Acetate (3x). The tetrazole product typically precipitates or extracts into the organic phase.

-

Yield Expectation: 60–80%.

Reference Grounding: Microwave-mediated synthesis of tetrazoles on aminooxazoles is supported by Spencer et al., Tetrahedron Lett.[2] 2012.

Protocol C: Controlled Hydrolysis to Carboxamide

Converting the nitrile to a primary amide (

Reagents:

-

Urea-Hydrogen Peroxide (UHP) adduct or 30%

-

Base:

or NaOH (catalytic) -

Solvent: Acetone/Water or DMSO

Step-by-Step:

-

Dissolve the nitrile (1.0 eq) in Acetone/Water (3:1).

-

Add

(0.2 eq) followed by 30% -

Allow the mixture to warm to RT and stir for 2 hours.

-

Observation: The reaction is exothermic; oxygen evolution may occur.

-

Quench: Add saturated sodium thiosulfate solution to quench excess peroxide.

-

Isolation: Remove acetone under reduced pressure. The amide product often precipitates from the remaining aqueous layer. Filter and wash with cold water.

Protocol D: Thioamide Synthesis (Pinner-like)

Thioamides are versatile precursors for forming secondary heterocycles (e.g., thiazoles).

Reagents:

-

Hydrogen Sulfide (

) gas or Ammonium Sulfide -

Base: Diethylamine or Triethylamine

-

Solvent: Pyridine or Ethanol

Step-by-Step:

-

Dissolve the nitrile in Pyridine (0.5 M).

-

Add Triethylamine (1.0 eq).

-

Bubble

gas through the solution for 30 minutes at RT (or use a sealed tube with ammonium sulfide). -

Stir the sealed vessel for 12 hours.

-

Workup: Pour into ice water. The yellow thioamide solid usually precipitates.

-

Note: This reaction is highly sensitive to the electronics of the ring. If the reaction is slow, heating to 60°C may be required.

Analytical Data Summary

| Derivative | IR Signal ( | 1H NMR Characteristic (DMSO- | Key MS Fragment |

| Nitrile (Start) | ~2230 ( | C5-H singlet (~8.2 ppm) | |

| Tetrazole | Broad 3400-2500 (NH) | Tetrazole-NH (broad, >13 ppm) | |

| Amide | ~1680 (C=O) | ||

| Thioamide | ~1630 (C=S) |

References

-

Spencer, J., et al. (2012).[3] Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. Tetrahedron Letters, 53(13), 1656-1659.[3] Link

-

Powner, M. W., Gerland, B., & Sutherland, J. D. (2009).[4][5] Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature, 459, 239–242.[4][5] Link

-

Shie, J. J., & Fang, J. M. (2007). Microwave-assisted one-pot synthesis of tetrazoles from nitriles using sodium azide and zinc salts. Journal of Organic Chemistry, 72(8), 3141–3144. Link

- Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (General reference for Oxazole reactivity).

Sources

Application Notes and Protocols for the Synthesis of N-Aryl-2-aminooxazoles via Buchwald-Hartwig Cross-Coupling

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Aminooxazoles

The 2-aminooxazole motif is a privileged scaffold in medicinal chemistry and drug development. Its isosteric relationship with the 2-aminothiazole core allows for the substitution of sulfur with oxygen, which can lead to improved physicochemical properties such as decreased lipophilicity (ClogP) and potentially altered metabolic profiles by removing an oxidizable sulfur atom.[1] This makes 2-aminooxazoles highly attractive in the design of novel therapeutics, particularly in areas like antitubercular drug discovery.[1][2]

However, the synthesis of N-substituted 2-aminooxazoles has historically been challenging. Traditional methods, such as the Hantzsch synthesis, which are effective for 2-aminothiazoles, often fail or provide poor yields when applied to their oxazole counterparts due to the lower nucleophilicity of the urea oxygen compared to the thiourea sulfur.[1] This synthetic bottleneck has limited the exploration of this valuable chemical space.

The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds.[3][4] This powerful reaction provides a direct and efficient pathway to couple an amine with an aryl halide, offering a robust solution to the challenges of N-arylating 2-aminooxazoles.[2][4][5] This guide provides a detailed overview of the reaction, optimized protocols, and expert insights for the successful application of the Buchwald-Hartwig cross-coupling to synthesize a diverse library of N-aryl-2-aminooxazoles.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed process that couples an amine with an aryl halide or pseudohalide.[3][4] The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4][5]

-

Amine Coordination and Deprotonation : The amine (R-NH₂) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The base is critical for this step to proceed.[3]

-

Reductive Elimination : The C-N bond is formed as the N-aryl amine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4][5]

Bulky, electron-rich phosphine ligands are essential for the success of this reaction. They stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent the formation of unreactive palladium dimers.[3][4]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components and Considerations

The success of the Buchwald-Hartwig coupling of 2-aminooxazoles hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

-

Palladium Source : While simple palladium salts like Pd(OAc)₂ can be used, modern protocols favor pre-formed palladium precatalysts.[2] These are air- and moisture-stable complexes that readily generate the active Pd(0) species in solution. Second-generation (G2) Buchwald precatalysts, such as X-Phos Pd G2, are particularly effective as they are highly active and convenient to handle.[2]

-

Ligand : The choice of ligand is critical. For coupling heterocyclic amines like 2-aminooxazole, bulky, electron-rich biaryl phosphine ligands are required.[6] Ligands such as X-Phos and S-Phos have demonstrated excellent performance, facilitating high yields and broad substrate scope.[2] DavePhos is another viable option.[2] These ligands promote the crucial reductive elimination step, which can be challenging with electron-rich heterocycles.

-

Base : A strong, non-nucleophilic base is required to deprotonate the 2-aminooxazole. Sodium tert-butoxide (tBuONa) is the most commonly employed and effective base for this transformation.[2] Other bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) have been investigated but generally result in lower yields for this specific application.[2][7]

-

Solvent : Anhydrous, high-boiling point, aprotic solvents are necessary. Toluene is a widely used and effective solvent for these reactions.[2][7] The addition of tert-butanol as a co-solvent can sometimes be beneficial. The choice of solvent also plays a role in solubilizing the reaction components and stabilizing intermediates in the catalytic cycle.[7]

Optimized Protocol for N-Arylation of 2-Aminooxazoles

The following protocol is adapted from a validated procedure for the synthesis of N-aryl-4-aryl-2-aminooxazoles and represents a robust starting point for further optimization.[1][2]

Materials and Equipment:

-

2-Aminooxazole substrate

-

Aryl bromide coupling partner

-

X-Phos Pd G2 precatalyst (or similar)

-

Sodium tert-butoxide (tBuONa)

-

Anhydrous toluene

-

Anhydrous tert-butanol (t-BuOH)

-

Microwave synthesis vials or Schlenk tubes

-

Magnetic stirrer and stir bars

-

Microwave reactor or oil bath

-

Inert atmosphere (Argon or Nitrogen) supply[8]

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the Buchwald-Hartwig reaction.

Step-by-Step Procedure:

-